4-Methyl Mebendazole
Overview
Description
4-Methyl Mebendazole is a derivative of Mebendazole, a synthetic broad-spectrum anthelmintic . It is used to treat infections caused by worms by preventing the worm from absorbing sugar (glucose), causing the worm to lose energy and die .
Molecular Structure Analysis
The molecular formula of 4-Methyl Mebendazole is C17H15N3O3 . It is a white to slightly yellow powder . The molecular weight is 309.3193 .
Scientific Research Applications
Cancer Treatment
4-Methyl Mebendazole: has shown promise as a repurposed drug for treating various types of cancers. It disrupts microtubule formation, which is crucial for cell division, thereby inhibiting the growth of cancer cells . Clinical trials and preclinical models have explored its efficacy in treating brain cancers, such as glioma, by targeting signaling pathways related to cell proliferation, apoptosis, and invasion .
Neurology
In neurology, 4-Methyl Mebendazole is being investigated for its ability to penetrate the blood-brain barrier and inhibit the progression of gliomas. It targets signaling pathways that are crucial for the survival and proliferation of brain tumor cells .
Parasitology
Originally an antiparasitic medication, 4-Methyl Mebendazole is effective against a broad spectrum of intestinal helminthiasis. Its applications extend to treating infections caused by parasites such as Echinococcus multilocularis .
Pharmacology
In pharmacology, 4-Methyl Mebendazole serves as a reference standard to determine the strength, quality, purity, and identity of compounds in prescribed tests and assays . Its molecular interactions with other compounds are of significant interest for developing new therapeutic drugs.
Toxicology
Toxicological studies involve 4-Methyl Mebendazole to understand its safety profile and potential side effects. Research includes assessing its impact on various biological systems and its long-term effects on health .
Veterinary Medicine
4-Methyl Mebendazole: is used in veterinary medicine to treat parasitic infections in animals such as dogs, cats, and livestock. It is administered orally to horses, sheep, and goats, among others, to control helminthic infections .
Immunology
Research in immunology has explored the effects of 4-Methyl Mebendazole on the transcriptional activity of hypoxia-inducible factors in cancer cells, which play a role in the immune response to hypoxic conditions in tumors .
Molecular Biology
In molecular biology, 4-Methyl Mebendazole is studied for its ability to mediate the proteasomal degradation of transcription factors in acute myeloid leukemia, offering insights into the molecular mechanisms of disease progression and treatment .
Safety And Hazards
properties
IUPAC Name |
methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYHZIFGXMQOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185451 | |
Record name | 4-Methyl mebendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl Mebendazole | |
CAS RN |
31545-31-0 | |
Record name | 4-Methyl mebendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl mebendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL MEBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.